3-Bromo-2-chloro-5-methylphenylboronic acid
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Overview
Description
3-Bromo-2-chloro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrClO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, chlorine, and a methyl group. This compound is used in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-methylphenylboronic acid typically involves the bromination and chlorination of 5-methylphenylboronic acid. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-methylphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) are used under basic conditions to replace the halogen atoms.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of aryl halides to facilitate the coupling reaction.
Major Products Formed
Substitution Reactions: Products include various substituted phenylboronic acids depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Bromo-2-chloro-5-methylphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: It is used in the preparation of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-methylphenylboronic acid in chemical reactions involves the formation of boronate esters, which can undergo transmetalation with palladium catalysts in coupling reactions. This process facilitates the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylphenylboronic acid
- 3-Bromo-5-methylphenylboronic acid
- 2-Bromo-5-chlorophenylboronic acid
Uniqueness
3-Bromo-2-chloro-5-methylphenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over substitution is required .
Properties
IUPAC Name |
(3-bromo-2-chloro-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQHEHLMXXENPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Br)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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